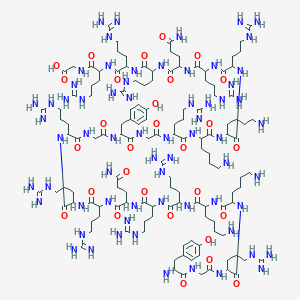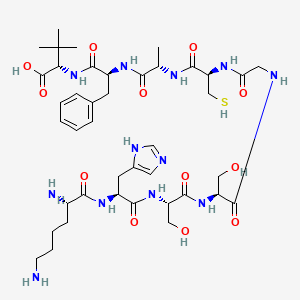
101536-55-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Chemical Abstracts Service (CAS) number 101536-55-4 is known as Neurokinin B trifluoroacetate. Neurokinin B is a member of the tachykinin family of peptides, which are known for their role in neurotransmission. Neurokinin B binds to a family of G protein-coupled receptors, including neurokinin receptor 1, neurokinin receptor 2, and neurokinin receptor 3, to mediate various biological effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Neurokinin B trifluoroacetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of Neurokinin B trifluoroacetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions: Neurokinin B trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC).
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
科学研究应用
Neurokinin B trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and its interactions with neurokinin receptors.
Medicine: Explored for its potential therapeutic applications in treating disorders related to the tachykinin system, such as pain and inflammation.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods
作用机制
Neurokinin B exerts its effects by binding to neurokinin receptors, which are G protein-coupled receptors. Upon binding, these receptors activate intracellular signaling pathways, leading to various physiological responses. The primary molecular targets are neurokinin receptor 1, neurokinin receptor 2, and neurokinin receptor 3. The activation of these receptors can result in the modulation of neurotransmitter release, smooth muscle contraction, and inflammatory responses .
相似化合物的比较
Neurokinin A: Another member of the tachykinin family, known for its role in smooth muscle contraction and pain transmission.
Substance P: A well-studied tachykinin involved in pain perception and inflammatory responses.
Neurokinin C: A less common tachykinin with similar biological activities.
Comparison: Neurokinin B is unique in its specific binding affinity for neurokinin receptor 3, whereas Neurokinin A and Substance P primarily bind to neurokinin receptor 1 and neurokinin receptor 2. This specificity allows Neurokinin B to have distinct physiological effects and makes it a valuable tool for studying the role of neurokinin receptor 3 in various biological processes .
属性
CAS 编号 |
101536-55-4 |
|---|---|
分子式 |
C₅₅H₇₉N₁₃O₁₄S₂.₂C₂HF₃O₂ |
分子量 |
1438.47 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









